molecular formula C6H10Cl3NO B14688779 Acetamide, N-butyl-2,2,2-trichloro- CAS No. 31464-96-7

Acetamide, N-butyl-2,2,2-trichloro-

Cat. No.: B14688779
CAS No.: 31464-96-7
M. Wt: 218.5 g/mol
InChI Key: ONRADGGBQRZCAO-UHFFFAOYSA-N
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Description

Acetamide, N-butyl-2,2,2-trichloro-: is a chemical compound with the molecular formula C6H10Cl3NO. It is a derivative of acetamide where the hydrogen atoms on the nitrogen are replaced by a butyl group and the hydrogen atoms on the carbon are replaced by chlorine atoms. This compound is known for its unique chemical properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N-butyl-2,2,2-trichloro- typically involves the reaction of trichloroacetonitrile with butylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

CCl3CN+C4H9NH2C6H10Cl3NO\text{CCl}_3\text{CN} + \text{C}_4\text{H}_9\text{NH}_2 \rightarrow \text{C}_6\text{H}_{10}\text{Cl}_3\text{NO} CCl3​CN+C4​H9​NH2​→C6​H10​Cl3​NO

Industrial Production Methods: In industrial settings, the production of Acetamide, N-butyl-2,2,2-trichloro- involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation to obtain the final product.

Chemical Reactions Analysis

Types of Reactions:

    Hydrolysis: The amide bond in Acetamide, N-butyl-2,2,2-trichloro- can be cleaved under acidic or basic conditions, yielding acetic acid and butylamine.

    Nucleophilic Substitution: The trichloroacetyl group can undergo nucleophilic substitution reactions with appropriate nucleophiles, replacing one or more chlorine atoms with other functional groups.

Common Reagents and Conditions:

    Hydrolysis: Typically involves the use of strong acids (e.g., HCl) or bases (e.g., NaOH) under reflux conditions.

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols, often requiring mild to moderate heating.

Major Products:

    Hydrolysis: Acetic acid and butylamine.

    Nucleophilic Substitution: Products vary depending on the nucleophile used, but generally involve the replacement of chlorine atoms with the nucleophilic group.

Scientific Research Applications

Chemistry: Acetamide, N-butyl-2,2,2-trichloro- is used as a reagent in organic synthesis, particularly in the formation of various derivatives through substitution reactions.

Biology and Medicine: While specific biological applications are less common, derivatives of this compound may be explored for potential pharmaceutical properties.

Industry: In industrial applications, this compound can be used in the synthesis of other chemicals, particularly those requiring a trichloroacetyl group.

Mechanism of Action

The mechanism of action of Acetamide, N-butyl-2,2,2-trichloro- involves its reactivity with nucleophiles. The trichloroacetyl group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity is utilized in various chemical transformations, where the chlorine atoms can be replaced by other functional groups.

Comparison with Similar Compounds

  • Acetamide, 2,2,2-trichloro-
  • Trichloroacetamide
  • 2,2,2-Trichloroacetamide

Comparison:

  • Acetamide, N-butyl-2,2,2-trichloro- is unique due to the presence of the butyl group, which imparts different physical and chemical properties compared to its simpler counterparts like Acetamide, 2,2,2-trichloro-. The butyl group increases the hydrophobicity and may influence the compound’s reactivity and solubility.

Properties

CAS No.

31464-96-7

Molecular Formula

C6H10Cl3NO

Molecular Weight

218.5 g/mol

IUPAC Name

N-butyl-2,2,2-trichloroacetamide

InChI

InChI=1S/C6H10Cl3NO/c1-2-3-4-10-5(11)6(7,8)9/h2-4H2,1H3,(H,10,11)

InChI Key

ONRADGGBQRZCAO-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)C(Cl)(Cl)Cl

Origin of Product

United States

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